4(1H)-Pyridinone, 2,3-dihydro-1-methyl-
Description
Significance of the Dihydropyridinone Scaffold in Chemical Research
The dihydropyridine (B1217469) (DHP) scaffold is a highly beneficial and privileged structure in pharmaceutical research, forming the core of numerous approved drugs and natural products. rsc.orgresearchgate.net Dihydropyridinones (DHPOs), as close structural analogs of 1,4-dihydropyridines (1,4-DHPs), have garnered significant attention for their broad spectrum of biological activities. nih.gov The versatility of this scaffold has made it a focal point for synthetic and medicinal chemists. rsc.org
The significance of the dihydropyridinone and related dihydropyridine scaffolds is underscored by their diverse pharmacological properties. These compounds are famously recognized as L-type calcium channel blockers, which are effective in the treatment of cardiovascular diseases. nih.goveurekaselect.com Beyond this primary application, research has revealed a wealth of other biological activities. nih.govresearchgate.net Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, as detailed in the table below. bohrium.comnih.gov
| Pharmacological Activity | Reference |
|---|---|
| Antihypertensive | nih.govresearchgate.netbohrium.com |
| Anticancer | nih.govnih.govresearchgate.net |
| Antibacterial | nih.govnih.govresearchgate.net |
| Antitubercular | nih.govresearchgate.netnih.gov |
| Anticonvulsant | nih.govnih.govresearchgate.net |
| Anti-inflammatory | nih.gov |
| Antioxidant | nih.govresearchgate.net |
| Neuroprotective | nih.govbohrium.com |
| Anti-HIV | nih.govnih.gov |
The ability of the dihydropyridine nucleus to be appropriately substituted allows it to selectively modulate a variety of receptors, channels, and enzymes, making it a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This adaptability continues to drive research into new derivatives with novel therapeutic potential.
Historical Context and Evolution of Pyridinone Chemistry
The history of pyridinone chemistry is intrinsically linked to the discovery of its parent heterocycle, pyridine (B92270). In the late 1840s, Scottish chemist Thomas Anderson first isolated pyridine by heating animal bones to high temperatures. acs.org He named the substance from the Greek word "pyr" (fire), reflecting its method of discovery. wikipedia.org The correct chemical structure of pyridine, a six-membered ring analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was determined decades later, around 1869-1871, through the independent work of Wilhelm Körner and James Dewar. acs.orgwikipedia.org
The development of synthetic routes was crucial for the advancement of pyridine chemistry. While early methods were inefficient, a significant breakthrough occurred in 1924 when Russian chemist Aleksei Chichibabin developed a synthesis from inexpensive reagents like formaldehyde (B43269) and acetaldehyde, a method that still informs industrial production today. wikipedia.org Another foundational method, the Hantzsch pyridine synthesis, also became a vital tool for creating dihydropyridine derivatives. wikipedia.org
From this foundation, the study of pyridinones—the oxidized forms of pyridines—grew. Pyridinones exist in isomeric forms, such as 2-pyridinone and 4-pyridinone, and they exhibit keto-enol tautomerism with their corresponding hydroxypyridine forms. frontiersin.orgwikipedia.org In physiological conditions, the pyridinone (keto) form is generally favored. frontiersin.orgresearchgate.net Over the years, chemists have developed numerous synthetic strategies to access the pyridinone ring, including the cyclization of precursor compounds and the direct modification of existing six-membered rings. nih.govfrontiersin.org The recognition of the pyridinone scaffold as a versatile bioisostere for amides, phenols, and other heterocycles has cemented its importance, leading to its widespread application in drug design and the development of new therapeutic agents. nih.govresearchgate.net
Scope and Research Focus on 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-
The specific compound, 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, is a distinct member of the dihydropyridinone family. While the broader class of dihydropyridinones is extensively studied, research focusing specifically on this N-methylated derivative is more limited. Its primary role in the scientific literature is as a chemical intermediate or a building block for more complex molecular architectures.
Basic chemical and physical properties of the compound are compiled from chemical databases.
| Identifier | Value |
|---|---|
| IUPAC Name | 1-Methyl-2,3-dihydro-1H-pyridin-4-one |
| Alternate Name | 1-Methyl-2,3-dihydro-4(1H)-pyridinone |
| Molecular Formula | C6H9NO chemspider.com |
| Molecular Weight | 111.14 g/mol |
| CAS Number | 939-50-4 |
Research into compounds with the 2,3-dihydro-4-pyridone core often centers on their synthesis. Various synthetic methodologies have been developed to construct this heterocyclic system. A prominent strategy is the aza-Diels-Alder reaction, which involves the [4+2] cycloaddition of a diene (such as Danishefsky's diene) with an imine. organic-chemistry.org Catalysts, including copper(II) triflate and imidazolinium salts, have been shown to facilitate this reaction, leading to good yields of the desired dihydropyridinone products. organic-chemistry.org Other approaches include gold-catalyzed cyclization strategies, which can provide excellent stereocontrol, and multicomponent reactions that allow for the efficient, one-pot synthesis of polysubstituted dihydropyridones. nih.govorganic-chemistry.org
Given the established biological significance of the dihydropyridinone scaffold, the research focus for 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- lies in its potential use as a precursor. Synthetic chemists can leverage its structure to build libraries of more complex molecules for biological screening, incorporating the privileged dihydropyridinone core in the pursuit of novel therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2,3-dihydropyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-7-4-2-6(8)3-5-7/h2,4H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVXQMLPGIHTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 4 1h Pyridinone, 2,3 Dihydro 1 Methyl
Established Synthetic Pathways
Aza-Diels-Alder Reactions and Cycloaddition Protocols
The Aza-Diels-Alder reaction is a cornerstone in the synthesis of nitrogen-containing six-membered heterocycles, including the 2,3-dihydro-4-pyridone core. organic-chemistry.org This [4+2] cycloaddition typically involves the reaction of a diene with an imine (a dienophile). A notable approach utilizes Danishefsky's diene with various imines to produce the desired dihydropyridone products in good to excellent yields. organic-chemistry.org The reactivity and success of these reactions can be influenced by the nature of the substituents on both the diene and the imine. organic-chemistry.orgacs.org
For instance, the reaction of N-benzylideneanilines with Danishefsky's diene proceeds smoothly in an acidic aqueous medium, catalyzed by copper(II) triflate, to afford 1,2-diphenyl-2,3-dihydro-4-pyridones in excellent yields. organic-chemistry.org The use of novel dienes, such as 4-iodo-2-trimethylsillyloxy-butadiene, has also been explored in reactions with aryl- and benzyl-N-substituted imines, demonstrating the versatility of the Aza-Diels-Alder approach. organic-chemistry.org Furthermore, intramolecular [2+2] cycloaddition reactions have been developed for the synthesis of related cyclobutane-fused pyridone structures. acs.org
Table 1: Examples of Aza-Diels-Alder Reactions in Dihydropyridinone Synthesis
| Diene | Imine/Dienophile | Catalyst/Conditions | Product | Reference |
| Danishefsky's diene | N-benzylideneanilines | Copper(II) triflate, acidic aqueous medium | 1,2-diphenyl-2,3-dihydro-4-pyridones | organic-chemistry.org |
| 4-iodo-2-trimethylsillyloxy-butadiene | Aryl- and benzyl-N-substituted imines | MgI2, CH2Cl2, 0°C | Dihydropyridones | organic-chemistry.org |
| In situ generated allene | α,β-unsaturated methyl ester (intramolecular) | Cesium carbonate | Cyclobutane fused thiazolino-2-pyridones | acs.org |
Multicomponent Reaction (MCR) Strategies for Pyridinone Formation
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like dihydropyridinones in a single synthetic operation. The Biginelli reaction, a classic MCR, is widely employed for the synthesis of dihydropyrimidinones and can be adapted for pyridone synthesis. nih.govresearchgate.netbcrec.idmdpi.com
A common MCR strategy for 3,4-dihydro-2(1H)-pyridones involves the one-pot condensation of an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonium (B1175870) acetate (B1210297). nih.gov This approach allows for the generation of a diverse range of substituted dihydropyridinones. nih.gov Variations of this reaction have been developed using different catalysts and reaction conditions to improve yields and expand the substrate scope. For example, zinc-catalyzed four-component reactions of malononitrile, a ketone, ammonium acetate, and an aromatic aldehyde provide rapid access to fully substituted pyridines. researchgate.netfigshare.com
Condensation Reactions in Dihydropyridinone Synthesis
Condensation reactions are fundamental to the synthesis of the dihydropyridinone ring system. These reactions often involve the cyclization of a linear precursor. An enantiospecific synthesis of pyridinones can be achieved from amino acids via a gold-catalyzed cyclization strategy, which allows for excellent stereocontrol. organic-chemistry.org Another approach involves the intramolecular cyclization of ester-tethered enaminones to form 2,3-dihydro-4-pyridones in good yields. researchgate.net
The Hantzsch pyridine (B92270) synthesis, a well-established condensation reaction, can also be adapted for the synthesis of dihydropyridone derivatives. This typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. ijcce.ac.ir
Catalytic Systems in Dihydropyridinone Synthesis
The use of catalysts is crucial in modern synthetic organic chemistry for enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions.
Lewis Acid Catalysis (e.g., Boron Trifluoride, Indium Triflate)
Lewis acids are highly effective catalysts for Aza-Diels-Alder reactions, as they activate the dienophile by coordinating to the nitrogen or oxygen atom, thereby lowering its LUMO energy. ias.ac.innih.govmdpi.com Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid catalyst that has been shown to promote the synthesis of various heterocyclic compounds, including acridones via intramolecular acylation. nih.govnih.govpdx.edu While not directly forming the target compound, this demonstrates its utility in related cyclization reactions.
Other Lewis acids like copper(II) triflate and indium(III) triflate have also been successfully employed in the synthesis of dihydropyridones. organic-chemistry.orgnih.gov For example, the reaction between N-benzylideneanilines and Danishefsky's diene is efficiently catalyzed by copper(II) triflate. organic-chemistry.org The choice of Lewis acid can significantly impact the reaction's efficiency and selectivity.
Solid-Supported and Heterogeneous Catalysis (e.g., Al2O3, Zn-SSA, SiO2-Pr-SO3H)
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. A variety of solid-supported catalysts have been developed for dihydropyridinone synthesis.
Alumina (Al₂O₃) supported molybdenum oxide (MoO₃) has been reported as an efficient and reusable heterogeneous catalyst for the synthesis of 3,4-dihydropyridin-2(1H)-ones under solvent-free conditions. bcrec.id Similarly, silica-based sulfonic acid (SiO₂-Pr-SO₃H) has been utilized as an effective solid acid catalyst for the one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives from Meldrum's acid, methyl acetoacetate, benzaldehyde (B42025) derivatives, and ammonium acetate under solvent-free conditions. nih.govijcce.ac.irresearchgate.netresearchgate.net This catalyst acts as a "nano-reactor," facilitating the reaction within its pores. ijcce.ac.irresearchgate.net
Zinc-sulfated silica (B1680970) (Zn-SSA) is another example of a solid-supported catalyst used in the synthesis of related cyanopyridines. nih.gov The development of such heterogeneous catalytic systems is a significant step towards more sustainable and environmentally friendly chemical processes. nih.govgrowingscience.com
Table 2: Overview of Catalytic Systems in Dihydropyridinone Synthesis
| Catalyst | Catalyst Type | Reaction Type | Key Advantages | Reference(s) |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis Acid | Cyclization/Acylation | Promotes intramolecular reactions | nih.govnih.govpdx.edu |
| Copper(II) Triflate (Cu(OTf)₂) | Lewis Acid | Aza-Diels-Alder | High yields, reusable in aqueous media | organic-chemistry.org |
| Indium(III) Triflate (In(OTf)₃) | Lewis Acid | Multicomponent Reaction | Efficient catalysis | nih.gov |
| Alumina-supported Molybdenum Oxide (MoO₃/Al₂O₃) | Heterogeneous | Condensation | Reusable, solvent-free conditions | bcrec.id |
| Silica-based Sulfonic Acid (SiO₂-Pr-SO₃H) | Heterogeneous Solid Acid | Multicomponent Reaction | High yields, environmentally benign, solvent-free | nih.govijcce.ac.irresearchgate.netresearchgate.net |
| Zinc-sulfated Silica (Zn-SSA) | Heterogeneous | Multicomponent Reaction | Efficient for cyano-pyridone synthesis | nih.gov |
Transition Metal-Catalyzed Methodologies
The construction of the dihydropyridinone ring system can be efficiently facilitated by transition metal catalysts, which offer pathways with high yields and selectivity. organic-chemistry.org Gold-catalyzed cyclization of β-amino-ynone intermediates represents a modern and efficient method for creating pyridone structures. organic-chemistry.org This strategy provides excellent control over the stereochemistry of the final product. organic-chemistry.org
Another significant approach involves the use of copper(II) triflate as a catalyst. In an aqueous medium containing sodium dodecyl sulfate, this catalyst smoothly promotes the reaction between N-benzylideneanilines and Danishefsky's diene, leading to excellent yields of the corresponding 1,2-diphenyl-2,3-dihydro-4-pyridones. organic-chemistry.org A key advantage of this system is the potential for recovery and reuse of the aqueous catalyst solution without a significant loss of efficiency. organic-chemistry.org
Lanthanide triflates, such as ytterbium triflate (Yb(OTf)₃), have also been employed as catalysts in related one-pot syntheses of dihydropyrimidinones under solvent-free conditions. organic-chemistry.org This method has been shown to dramatically increase yields and shorten reaction times compared to traditional Biginelli reactions. organic-chemistry.org The catalyst can also be recovered and reused, aligning with green chemistry principles. organic-chemistry.org While not directly applied to the target molecule in the cited literature, the principle is applicable to the synthesis of related heterocyclic ketones.
Furthermore, rhodium-catalyzed C-H activation has been developed for the synthesis of highly substituted pyridine derivatives from alkynes and α,β-unsaturated N-benzyl aldimines. nih.gov This process involves a C-H alkenylation, electrocyclization, and aromatization sequence. nih.gov
Green Chemistry Principles and Sustainable Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on sustainability, and the synthesis of pyridinone derivatives has benefited from the application of green chemistry principles. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. scispace.com
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. scispace.com Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental pollution, lower costs, and often simpler work-up procedures. scispace.comorientjchem.org For the synthesis of related dihydropyridine (B1217469) and dihydropyrimidinone structures, multicomponent reactions are frequently conducted under solvent-free conditions, often with the aid of a catalyst. organic-chemistry.orgscispace.comscirp.org
For instance, the Biginelli condensation to produce dihydropyrimidinones has been effectively performed without solvents, leading to high yields and an environmentally friendly process. organic-chemistry.orgorientjchem.org Similarly, polyindole TiO₂ nanocatalysts have been used for the solvent-free synthesis of 1,4-dihydropyridine (B1200194) derivatives. scirp.org These methodologies, which often involve simply heating a mixture of reactants, showcase a more sustainable pathway for synthesizing heterocyclic compounds. orientjchem.org
| Catalyst/Method | Reactants | Product Type | Key Advantage | Reference |
|---|---|---|---|---|
| Ytterbium triflate (Yb(OTf)₃) | Aldehyde, β-dicarbonyl compound, Urea | Dihydropyrimidinones | High yields (81-99%), short reaction time (20 min), reusable catalyst | organic-chemistry.org |
| Calcined Mg/Fe hydrotalcite | Aromatic aldehyde, Ethyl acetoacetate, Urea/Thiourea | Dihydropyrimidinones/thiones | Reusable solid catalyst, environmentally friendly | scispace.com |
| Polyindole TiO₂ nanocatalyst | Aromatic aldehydes, Methyl acetoacetate, Aqueous ammonium | 1,4-Dihydropyridine derivatives | Recyclable catalyst, short reaction times, high yields | scirp.org |
| Heating (no catalyst) | Ethyl acetoacetate, Benzaldehyde, Urea | Dihydropyrimidinones | Simplicity, easy separation | orientjchem.org |
The use of non-conventional energy sources like microwave and infrared (IR) irradiation has become a valuable tool in green synthesis. mdpi.comnih.gov Microwave-assisted organic synthesis can dramatically reduce reaction times, often from hours to minutes, and improve product yields. mdpi.comnih.gov
In the synthesis of novel 2,3-dihydro-4-pyridinones, microwave irradiation of reactants absorbed on Montmorillonite K-10 clay has been shown to be effective, with reaction times not exceeding 120 seconds. mdpi.comnih.gov This method provides a rapid and efficient route to the pyridinone core. mdpi.com A comparative study on the oxidation of 4H-pyrans to obtain 3,4-dihydro-2(1H)-pyridones demonstrated the superiority of microwave and infrared irradiation over conventional heating. nih.gov While a reaction at room temperature took seven hours for an 8% yield, IR and microwave irradiation achieved 80% and 86% yields in just seven and five minutes, respectively. nih.gov
| Energy Source | Reaction Time | Yield | Reference |
|---|---|---|---|
| Room Temperature | 7 hours | 8% | nih.gov |
| Ethanol Reflux | Not specified | 72% | nih.gov |
| Infrared Irradiation | 7 minutes | 80% | nih.gov |
| Microwave Irradiation | 5 minutes | 86% | nih.gov |
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The ideal reaction has 100% atom economy, meaning there are no waste byproducts. nih.gov
Addition and cycloaddition reactions are inherently atom-economical. nih.gov The synthesis of the 2,3-dihydro-4-pyridinone core via an aza-Diels-Alder reaction is an excellent example of a highly atom-economical process. nih.gov In this [4+2] cycloaddition, all the atoms from the diene and the dienophile (the imine) are incorporated into the resulting heterocyclic ring, generating no byproducts. nih.gov This maximizes the use of starting materials and minimizes waste, aligning perfectly with the principles of green chemistry. wikipedia.org In contrast, reactions like substitutions or eliminations, which generate stoichiometric byproducts, are less atom-economical. nih.gov
Precursor Chemistry and Reactant Scope in 4(1H)-Pyridinone Synthesis
The successful synthesis of 4(1H)-pyridinone, 2,3-dihydro-1-methyl- relies heavily on the careful selection of precursors and an understanding of their reactivity. The aza-Diels-Alder reaction is a cornerstone in this regard, providing a powerful method for constructing the six-membered nitrogen-containing ring.
The aza-Diels-Alder reaction provides a direct route to 2-substituted 2,3-dihydro-4-pyridones. audreyli.com This reaction involves the cycloaddition of an imine, which acts as the dienophile, with an electron-rich diene. nih.govorganicreactions.org
Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene) is a particularly reactive and widely used diene for this transformation. wikipedia.org Its electron-rich nature allows it to react rapidly with electrophilic dienophiles, including imines. wikipedia.org The reaction can be promoted by various Lewis acids, but it has also been shown to proceed efficiently in methanol (B129727) at room temperature without any acid catalyst. audreyli.comnih.gov This acid-free condition is significant as it simplifies the procedure and avoids potentially sensitive substrates. nih.gov
Beta-Keto-Ester and Meldrum's Acid Derivatives as Synthons
Beta-keto-esters and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) are widely recognized as valuable C3 and C4 building blocks in the synthesis of six-membered heterocyclic rings. Their high reactivity and propensity to undergo condensation and cyclization reactions make them suitable precursors for pyridinone scaffolds.
One common approach involves a multicomponent reaction, which allows for the construction of the dihydropyridone ring in a single step from simple, acyclic precursors. While specific examples detailing the synthesis of the unsubstituted N-methyl derivative are not extensively documented in readily available literature, the general strategy involves the condensation of a beta-keto-ester, such as ethyl acetoacetate, with an amine, in this case, methylamine (B109427), and a formaldehyde (B43269) equivalent.
Similarly, Meldrum's acid can be employed in multicomponent reactions to generate dihydropyridone derivatives. These reactions typically proceed under thermal or acid-catalyzed conditions and offer the advantage of high atom economy. The general mechanism often involves the initial formation of a Knoevenagel condensation product between Meldrum's acid and an aldehyde, followed by a Michael addition of an enamine (formed in situ from a beta-keto-ester and an amine) and subsequent intramolecular cyclization and rearrangement. However, these multicomponent reactions often lead to highly substituted pyridinone rings, and directing the reaction to yield the specific, unsubstituted 2,3-dihydro-1-methyl-4(1H)-pyridinone can be challenging.
A summary of representative starting materials for these generalized syntheses is presented below:
| Starting Material Type | Example Reagent | Role in Synthesis |
| Beta-Keto-Ester | Ethyl acetoacetate | Provides a four-carbon backbone fragment |
| Meldrum's Acid Derivative | 2,2-dimethyl-1,3-dioxane-4,6-dione | Acts as a malonic acid equivalent |
| Amine | Methylamine | Source of the ring nitrogen and N-methyl group |
| Carbonyl Source | Formaldehyde or equivalent | Provides the C2 carbon of the pyridinone ring |
Enaminones as Key Intermediates
A more targeted and often higher-yielding approach to 2,3-dihydro-1-methyl-4(1H)-pyridinone involves the use of enaminones as key intermediates. This strategy is centered on the intramolecular cyclization of a suitably functionalized enaminone precursor. nih.govresearchgate.net
The synthesis of the enaminone intermediate itself can be achieved through several pathways. A common method involves the reaction of a beta-keto-ester with an amine. For the synthesis of the target compound, this would entail the reaction of a suitable beta-keto-ester with methylamine to form an N-methyl enaminone ester. This intermediate possesses the necessary functionalities—an ester group and a secondary amine—correctly positioned for subsequent cyclization.
The key step in this synthetic sequence is the intramolecular cyclization of the ester-tethered enaminone. This reaction is typically promoted by a base or by heating and proceeds via an intramolecular condensation, where the enamine nitrogen attacks the ester carbonyl, leading to the elimination of an alcohol molecule and the formation of the dihydropyridinone ring. nih.govresearchgate.net
This method offers greater control over the final product's structure compared to multicomponent reactions, as the substituents on the pyridinone ring are determined by the structure of the initial enaminone precursor. By starting with an unsubstituted beta-keto-ester fragment, the synthesis can be directed specifically towards 2,3-dihydro-1-methyl-4(1H)-pyridinone. The yields for such intramolecular cyclizations are reported to be in the range of 41-90% for various 2,3-dihydro-4-pyridone derivatives. nih.govresearchgate.net
A generalized reaction scheme for this approach is as follows:
Step 1: Formation of the Enaminone Intermediate A beta-keto-ester is reacted with methylamine to yield the corresponding N-methyl enaminone ester.
Step 2: Intramolecular Cyclization The N-methyl enaminone ester undergoes base- or heat-induced intramolecular cyclization to form 2,3-dihydro-1-methyl-4(1H)-pyridinone.
This strategic use of enaminones as key intermediates provides a reliable and versatile route to the target compound and its derivatives.
Chemical Reactivity and Mechanistic Transformations of 4 1h Pyridinone, 2,3 Dihydro 1 Methyl and Its Derivatives
Ring System Modifications and Derivatization
The partially saturated dihydropyridinone ring serves as a versatile scaffold for synthetic modifications. Its structure allows for both aromatization to pyridine (B92270) derivatives and reduction to fully saturated piperidine (B6355638) analogues, highlighting its utility as a synthetic intermediate.
The conversion of dihydropyridone scaffolds into their aromatic pyridine counterparts is a key transformation. For instance, 3,4-dihydro-2(1H)-pyridones are recognized as crucial intermediaries in the synthesis of various pyridine derivatives. nih.gov These structures can be aromatized to form substituted pyridines. nih.gov One reported method involves the oxidative ring expansion of cyclopentenone derivatives to yield pyridones. chemrxiv.org This process proceeds through the in-situ formation of a silyl (B83357) enol ether, followed by the introduction of a nitrogen atom and subsequent aromatization. chemrxiv.org The reaction is noted for its operational simplicity, mild conditions, and broad functional group tolerance. chemrxiv.org While specific oxidation protocols for 4(1H)-pyridinone, 2,3-dihydro-1-methyl- are not detailed in the provided results, the general reactivity of similar dihydropyridone systems suggests that various oxidizing agents could achieve this aromatization, likely involving the removal of two hydrogen atoms from the dihydro ring to establish the fully conjugated aromatic system.
The reduction of the dihydropyridinone ring system provides access to the corresponding saturated piperidine derivatives. Substituted piperidones, including 3-piperidones and 4-piperidones, are valuable intermediates that can be reduced to their respective piperidine alcohols or fully reduced to the piperidine core. dtic.mil A variety of reducing agents are effective for this transformation, with common examples including lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). dtic.mil The reduction of pyridine derivatives, a related process, can also lead to piperidines. nih.gov For instance, the hydrogenation of pyridines is a fundamental method for synthesizing the piperidine ring, often employing transition metal catalysis under conditions of high temperature and pressure. nih.gov More recent methods have explored alternatives, such as the use of ammonium (B1175870) formate (B1220265) with palladium on carbon for an efficient reduction of pyridine N-oxides to piperidines under mild conditions. organic-chemistry.org These established methods for reducing pyridones and related heterocycles are applicable to 4(1H)-pyridinone, 2,3-dihydro-1-methyl-, which would yield 1-methyl-4-piperidinone or further reduction products depending on the reagent and conditions used.
The dihydropyridinone scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. nih.gov Annulation reactions, which involve the formation of a new ring fused to the existing one, are a key strategy in this regard. An efficient solid-phase approach has been developed for preparing nitrogen heterocycles with a 1,2,3,4-tetrahydro-2-pyridone core through the aza-annulation of enamines. nih.govacs.org In this method, immobilized enamines react with α,β-unsaturated acids or their anhydrides to construct the pyridone ring. nih.govacs.org
Furthermore, 3,4-dihydro-2(1H)-pyridones have been used as precursors to synthesize fused systems like 1,5-benzodiazepines. nih.gov Pyridine fused heterocycles are of significant interest in medicinal chemistry and material sciences due to their unique structural features and biological activities. ias.ac.in The synthesis of these fused systems often involves constructing a new ring onto a pre-existing pyridine or dihydropyridone structure. ias.ac.in For example, pyrazolo[1,5-a] wayne.edunih.govdiazepin-4-ones can be synthesized through the ring-opening of an oxirane intermediate followed by direct cyclization. nih.gov
Tautomerism and Isomerization in Pyridinone Systems
Pyridinone systems, including the aromatic analogue of the subject compound, 4-pyridinone, are classic examples of keto-enol tautomerism. This equilibrium between the pyridinone (keto) and hydroxypyridine (enol) forms is a critical determinant of their chemical and physical properties.
The tautomeric equilibrium between 4-pyridinone and its enol form, 4-hydroxypyridine (B47283), has been studied extensively. wayne.eduwikipedia.orgresearchgate.net The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent. wikipedia.orgrsc.orgechemi.com
In Polar Solvents : In polar or protic solvents like water and ethanol, the equilibrium strongly favors the 4-pyridinone (keto) form. wikipedia.orgrsc.orgechemi.com This is attributed to the ability of the pyridone's amide-like structure to engage in strong intermolecular hydrogen bonding with solvent molecules. researchgate.netechemi.com The carbonyl group acts as a good proton acceptor, and the N-H group is an effective proton donor. echemi.com
In Non-Polar Solvents and the Gas Phase : Conversely, in non-polar solvents such as cyclohexane (B81311) or in the vapor phase, the 4-hydroxypyridine (enol) form is more prevalent. rsc.orgechemi.com In the absence of solvent interactions that stabilize the keto form, the aromaticity of the hydroxypyridine ring becomes a more dominant stabilizing factor. echemi.comstackexchange.com
Computational studies have estimated that 4-hydroxypyridine is more stable than 4-pyridinone in the gas phase. wayne.edu The stability of the 4-pyridinone tautomer can be rationalized by considering its resonance structures; the charge-separated aromatic form, with a negative charge on the electronegative oxygen atom, is a significant contributor. stackexchange.com
| Condition | Predominant Tautomer | Primary Stabilizing Factor | Reference |
|---|---|---|---|
| Gas Phase | 4-Hydroxypyridine (Enol) | Aromaticity | wayne.eduechemi.com |
| Non-Polar Solvent (e.g., Cyclohexane) | 4-Hydroxypyridine (Enol) | Aromaticity, Hydrophobic Effects | rsc.org |
| Polar Solvent (e.g., Water, Ethanol) | 4-Pyridinone (Keto) | Intermolecular Hydrogen Bonding | rsc.orgechemi.com |
| Solid State | Pyridone (Keto) | Hydrogen Bonding in Crystal Lattice | wikipedia.org |
The identification and quantification of tautomers in equilibrium rely heavily on a combination of spectroscopic techniques and computational chemistry. mdpi.com
Spectroscopic Methods:
UV-Vis Spectroscopy : This technique is particularly useful for quantifying the amounts of each tautomer in solution. semanticscholar.org The keto and enol forms have distinct absorption spectra. For instance, the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine shows characteristic absorption peaks for the zwitterionic keto form in water that are different from the enol form observed in cyclohexane. researchgate.netrsc.org
NMR Spectroscopy : While ¹H and ¹³C NMR spectroscopy can sometimes be ambiguous for discriminating between rapidly equilibrating tautomers, they can provide valuable structural information. semanticscholar.org Techniques like the Nuclear Overhauser Effect (NOE) can help confirm the presence of different tautomeric forms in solution. mdpi.com
IR Spectroscopy : Infrared spectroscopy is effective for identifying the functional groups present in each tautomer. The presence of a strong C=O stretching frequency is indicative of the pyridone (keto) form, whereas the absence of this band and the presence of an O-H stretching frequency would suggest the hydroxypyridine (enol) form. nih.govwikipedia.org This method was used to measure the energy difference between tautomers in the gas phase. wikipedia.org
Fluorescence Spectroscopy : This method can be used for the direct observation of a minor tautomer in cases where the equilibrium is heavily skewed towards one form. rsc.org
Computational Methods:
Ab initio and DFT Calculations : Quantum chemical calculations are powerful tools for investigating the tautomerism of pyridinones. wayne.edunih.gov These methods can compute the geometries, relative energies, dipole moments, and spectroscopic properties of the different tautomers. nih.gov Ab initio studies have been used to estimate the energy difference between 4-pyridinone and 4-hydroxypyridine, taking into account factors like geometry optimization, polarization functions, and correlation energy. wayne.edu Computational investigations using Density Functional Theory (DFT) have confirmed the prevalence of the lactim (enol) form for 4-pyridone in the gas phase, attributing its stability to a greater gain in aromaticity upon tautomerization. nih.gov These theoretical models help interpret experimental data and provide a deeper understanding of the factors controlling the tautomeric equilibrium. acs.orgnih.gov
Electrophilic and Nucleophilic Reactivity of the Pyridinone Core
The chemical behavior of the 2,3-dihydro-1-methyl-4(1H)-pyridinone core is characterized by a rich interplay of electrophilic and nucleophilic reactivity. The presence of the enamine-like vinylogous amide system, the carbonyl group, and the adjacent methylene (B1212753) groups provides multiple sites for chemical transformations. This duality allows the pyridinone ring to react with both electrophiles and nucleophiles, making it a versatile scaffold in organic synthesis.
Electrophilic Aromatic Substitution on Substituted Analogues
The 2,3-dihydro-4(1H)-pyridinone ring possesses an electron-rich π-system, rendering it susceptible to electrophilic attack, analogous to electron-rich aromatic compounds like phenols and anilines. wikipedia.org The nitrogen atom's lone pair donates electron density into the ring, activating the vinylic carbon atoms (positions 5 and 3) towards electrophiles. Common electrophilic substitution reactions, such as formylation and halogenation, have been explored on related heterocyclic systems.
Vilsmeier-Haack Reaction:
The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic and heteroaromatic compounds. researchgate.netorganic-chemistry.org The reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.org This reagent is a potent electrophile that can attack electron-rich systems like the dihydropyridinone core. ijpcbs.com
The proposed mechanism involves the electrophilic attack of the Vilsmeier reagent at the electron-rich C-5 position of the pyridinone ring. This generates an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the corresponding 5-formyl-2,3-dihydro-1-methyl-4(1H)-pyridinone. wikipedia.orgnih.gov This transformation is a key step for introducing functionalities that can be further elaborated. ijpcbs.com
Bromination:
Electrophilic bromination is a fundamental method for preparing aryl and heteroaryl bromides, which are valuable synthetic intermediates. nih.gov Reagents such as N-bromosuccinimide (NBS) are commonly used for this purpose, often in the presence of an initiator or catalyst. organic-chemistry.org For substrates like 2,3-dihydro-4-pyridinones, the reaction is expected to proceed at the activated C-5 position. The reaction with NBS can proceed via a polar or a radical pathway, depending on the conditions. pressbooks.pubchemistrysteps.com In the presence of light or a radical initiator, substitution at the allylic C-2 position might compete. However, under polar conditions, electrophilic attack on the π-system is favored. nih.govpressbooks.pub The use of NBS provides a low, steady concentration of bromine, which can help to avoid side reactions like addition to the double bond. chemistrysteps.comyoutube.com
| Reaction | Reagent(s) | Typical Substrate | Product Type |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | Electron-rich heterocycles | Formylated heterocycles |
| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Activated aromatic/heterocyclic rings | Bromo-substituted compounds |
Nucleophilic Attack and Ring Opening Pathways
The 2,3-dihydro-1-methyl-4(1H)-pyridinone core contains electrophilic centers that are susceptible to nucleophilic attack. The most prominent sites are the carbonyl carbon (C-4) and the β-carbon of the α,β-unsaturated ketone system (C-6, in the fully unsaturated analogue, influencing C-5 reactivity in the dihydro system). Nucleophilic addition can lead to a variety of products and, under certain conditions, can initiate ring-opening of the heterocyclic core.
Nucleophilic Addition:
Strong nucleophiles, such as Grignard reagents (organomagnesium halides), readily add to the carbonyl group (a 1,2-addition) of ketones and aldehydes to form alcohols. organic-chemistry.orgmasterorganicchemistry.com In the case of 2,3-dihydro-1-methyl-4(1H)-pyridinone, the addition of a Grignard reagent (R-MgX) to the C-4 carbonyl would, after an aqueous workup, yield a tertiary alcohol, 4-alkyl-2,3,4,5-tetrahydro-1-methyl-4-hydroxypyridine. organic-chemistry.org The reaction of Grignard reagents with activated pyridinium (B92312) salts is also a well-established method for generating dihydropyridine (B1217469) derivatives, typically through a 1,4-conjugate addition mechanism. acs.orgacs.org
Ring Opening Pathways:
The cyclic amide (lactam) structure of the pyridinone ring is stable but can be cleaved under forcing conditions, particularly through hydrolysis or ammonolysis.
Hydrolysis: Alkaline hydrolysis represents a plausible pathway for ring opening. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon (C-4). This forms a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the C-N amide bond, resulting in the formation of a δ-(methylamino) carboxylic acid. researchgate.net This process is analogous to the hydrolysis of other N-substituted amides and lactams, which often requires vigorous conditions like concentrated base and heat. researchgate.net Studies on related pyrimidine (B1678525) systems have shown that an alkaline environment can induce cleavage of the heterocyclic ring. researchgate.net
Ammonolysis: Similar to hydrolysis, ammonolysis involves the nucleophilic attack of ammonia (B1221849) (or a primary/secondary amine) on the carbonyl carbon. wikipedia.org This reaction would also proceed through a tetrahedral intermediate, followed by cleavage of the amide bond to yield a δ-amino amide derivative. wikipedia.orgtaylorandfrancis.com This reaction effectively opens the pyridinone ring by inserting a nitrogen-containing group. nih.gov The efficiency of ammonolysis depends on the reactivity of the ester or amide and the reaction conditions, which can include high temperatures and pressures. researchgate.net The reaction of 2,3-dihydro-1-methyl-4(1H)-pyridinone with methylamine (B109427), for instance, could potentially yield N,N'-dimethyl-5-aminopentanamide after ring opening. rsc.org
| Reaction Type | Nucleophile | Proposed Intermediate | Ring-Opened Product |
| Alkaline Hydrolysis | Hydroxide (OH⁻) | Tetrahedral alkoxide | δ-(Methylamino) carboxylic acid |
| Ammonolysis | Ammonia (NH₃) | Tetrahedral intermediate | δ-Amino amide |
| Addition (No Ring Opening) | Grignard Reagent (R-MgX) | Magnesium alkoxide | Tertiary alcohol |
Advanced Spectroscopic and Structural Characterization of 4 1h Pyridinone, 2,3 Dihydro 1 Methyl Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.
¹H-NMR and ¹³C-NMR Spectral Analysis
One-dimensional ¹H and ¹³C-NMR spectra provide fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. For 2,3-dihydro-4(1H)-pyridinone structures, the chemical shifts (δ), signal multiplicities, and coupling constants (J) are characteristic.
In the ¹H-NMR spectrum of 2,3-dihydro-4-pyridinone derivatives, the protons of the saturated methylene (B1212753) groups at the C2 and C3 positions typically appear as multiplets in the upfield region. researchgate.net The vinylic protons on the C5 and C6 atoms resonate further downfield. The N-methyl group protons of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- are expected to appear as a distinct singlet.
The ¹³C-NMR spectrum is characterized by a signal for the carbonyl group (C4) at the low-field end of the spectrum (typically >180 ppm). The signals for the vinylic carbons (C5 and C6) appear in the midfield region, while the aliphatic carbons (C2 and C3) and the N-methyl carbon are found in the upfield region. rsc.orgresearchgate.net
Table 1: Typical ¹H-NMR Spectral Data for 2,3-dihydro-1-methyl-4(1H)-pyridinone Core Structure
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-CH₃ | 3.0 - 3.5 | Singlet (s) | N/A |
| H-2 (CH₂) | ~2.5 | Triplet (t) | ~6-8 |
| H-3 (CH₂) | ~2.8 | Triplet (t) | ~6-8 |
| H-5 | ~5.1 | Doublet (d) | ~7-9 |
Table 2: Typical ¹³C-NMR Spectral Data for 2,3-dihydro-1-methyl-4(1H)-pyridinone Core Structure
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | 35 - 45 |
| C-2 | 30 - 40 |
| C-3 | 45 - 55 |
| C-5 | 95 - 105 |
| C-6 | 140 - 150 |
Two-Dimensional NMR Techniques (COSY, HMQC) for Structural Assignment
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, a COSY spectrum would show a cross-peak between the protons at C2 and C3, confirming their vicinal relationship. Similarly, a correlation between the vinylic protons at C5 and C6 would be observed, confirming the connectivity of the unsaturated portion of the ring. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques map protons to the carbon atoms to which they are directly attached. nih.gov By correlating the assigned proton signals with their corresponding carbon signals, a definitive assignment of the ¹³C spectrum can be achieved. For instance, the proton signal assigned to the N-methyl group would show a cross-peak to the N-methyl carbon signal, and the H-5 proton signal would correlate with the C-5 carbon signal. preprints.org
Advanced NMR for Conformational Studies
The 2,3-dihydropyridinone ring is not planar and can adopt various conformations, such as a half-chair or envelope form. Advanced NMR techniques can elucidate the preferred conformation in solution.
The magnitude of vicinal proton-proton coupling constants (³J) can be used to estimate dihedral angles via the Karplus equation. Detailed analysis of the coupling constants between H-2 and H-3 protons can provide insights into the puckering of the saturated portion of the ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by detecting their characteristic vibrational frequencies. mdpi.com For 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- and its analogues, the IR spectrum is dominated by a few key absorption bands. mdpi.comspectrabase.com
The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which is typically observed in the range of 1600-1680 cm⁻¹. researchgate.net The exact position depends on the molecular environment. The stretching vibration of the carbon-carbon double bond (C=C) within the ring usually appears in the 1550-1650 cm⁻¹ region. nist.gov Other characteristic bands include C-H stretching vibrations for both aliphatic (just below 3000 cm⁻¹) and vinylic (just above 3000 cm⁻¹) protons.
Table 3: Characteristic IR Absorption Bands for 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-
| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (Amide) | C=O Stretch | 1600 - 1680 | Strong |
| Alkene | C=C Stretch | 1550 - 1650 | Medium to Strong |
| Vinylic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement.
Electron Impact (EI) and Electrospray Ionization (ESI) MS
Both hard and soft ionization techniques are employed to characterize pyridinone structures.
Electron Impact (EI): EI is a high-energy ionization method that often results in extensive fragmentation of the molecule. uvic.ca The mass spectrum typically shows a molecular ion peak (M⁺˙), which for the parent compound C₆H₉NO would be at a mass-to-charge ratio (m/z) of 111. nist.govnist.gov The fragmentation pattern provides additional structural information. Common fragmentation pathways for this class of compounds may include the loss of a neutral carbon monoxide molecule (M-28) or cleavage of the N-methyl group (M-15). mdpi.com
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in minimal fragmentation. rsc.org It is particularly useful for confirming the molecular weight of the compound. The molecule is usually observed as the protonated species, [M+H]⁺, which for C₆H₉NO would appear at m/z 112. Adducts with cations from the solvent, such as sodium [M+Na]⁺, may also be detected.
Table 4: Expected Mass Spectrometry Peaks for 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- (C₆H₉NO, MW = 111.14)
| Ionization Method | Expected Ion | m/z | Notes |
|---|---|---|---|
| EI | [M]⁺˙ | 111 | Molecular Ion |
| EI | [M-CH₃]⁺ | 96 | Loss of methyl group |
| EI | [M-CO]⁺˙ | 83 | Loss of carbon monoxide |
| ESI | [M+H]⁺ | 112 | Protonated Molecule |
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of a wide range of molecules, including alkaloids. nih.govresearchgate.net In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix material, and a pulsed laser is used to desorb and ionize the sample. The resulting ions are then accelerated in an electric field and their mass-to-charge ratio (m/z) is determined by their time of flight to the detector.
For 4(1H)-pyridinone, 2,3-dihydro-1-methyl- analogues, MALDI-TOF MS can provide rapid and accurate determination of their molecular weights. The soft nature of the ionization process often results in minimal fragmentation, with the predominant species observed being the protonated molecule [M+H]⁺. However, some in-source decay or post-source decay fragmentation can occur, providing valuable structural information. Common fragmentation pathways for N-methylated pyridinone structures may involve the loss of small neutral molecules such as CO, H₂O, or cleavage of substituents on the pyridinone ring.
Below is a representative data table illustrating the kind of information that can be obtained from a MALDI-TOF analysis of a hypothetical substituted 4(1H)-pyridinone, 2,3-dihydro-1-methyl- analogue.
| Observed m/z | Assignment | Relative Intensity (%) |
| 254.12 | [M+H]⁺ | 100 |
| 236.11 | [M+H - H₂O]⁺ | 15 |
| 226.13 | [M+H - CO]⁺ | 25 |
| 198.09 | [M+H - C₄H₆O]⁺ | 10 |
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is another powerful technique for the characterization of 4(1H)-pyridinone, 2,3-dihydro-1-methyl- analogues. ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds. When coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, it allows for the determination of accurate masses with high precision, which in turn enables the calculation of elemental compositions.
Tandem mass spectrometry (MS/MS) experiments in HR-ESIMS can be used to elucidate the fragmentation pathways of these molecules. By selecting the protonated molecule [M+H]⁺ as the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. For N-methyl dihydropyridinone structures, fragmentation is likely to be initiated at the N-methyl group or involve ring cleavage.
The following table provides a hypothetical example of HR-ESIMS data for a 4(1H)-pyridinone, 2,3-dihydro-1-methyl- analogue, including accurate mass measurements and proposed elemental compositions for the precursor and product ions.
| Precursor Ion (m/z) | Elemental Composition | Product Ion (m/z) | Elemental Composition | Proposed Neutral Loss |
| 212.1025 | C₁₁H₁₄NO₃ | 194.0919 | C₁₁H₁₂NO₂ | H₂O |
| 212.1025 | C₁₁H₁₄NO₃ | 184.1076 | C₁₀H₁₄NO₂ | CO |
| 212.1025 | C₁₁H₁₄NO₃ | 169.0841 | C₉H₁₁NO₂ | C₂H₃O |
| 212.1025 | C₁₁H₁₄NO₃ | 154.0606 | C₈H₈NO₂ | C₃H₆ |
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction (XRD) analysis of single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and torsion angles, as well as details of intermolecular interactions such as hydrogen bonding and crystal packing.
For analogues of 4(1H)-pyridinone, 2,3-dihydro-1-methyl-, single-crystal XRD studies can confirm the molecular structure, establish the conformation of the dihydropyridinone ring, and reveal the spatial orientation of substituents. This information is invaluable for understanding the structure-property relationships of these compounds.
The table below presents representative crystallographic data for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a related heterocyclic system, to illustrate the type of parameters obtained from an XRD study. mdpi.com
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
| Z | 4 |
| Density (calculated) (mg/m³) | 1.573 |
Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. nih.govnih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule.
For chiral analogues of 4(1H)-pyridinone, 2,3-dihydro-1-methyl-, ECD can be a powerful tool for assigning the absolute configuration of stereogenic centers. acs.org By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously determined. The sign and intensity of the Cotton effects are directly related to the spatial arrangement of the chromophores and stereogenic centers within the molecule.
The following table provides a hypothetical example of ECD data for a chiral dihydropyridinone analogue, illustrating the correlation between the sign of the Cotton effect and the absolute configuration at a specific stereocenter.
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Transition | Associated Configuration |
| 295 | +3.5 | n → π | (S) |
| 250 | -8.2 | π → π | (S) |
| 220 | +12.0 | π → π* | (S) |
Computational Chemistry and Theoretical Investigations of the 4 1h Pyridinone Scaffold
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental characteristics of molecules like 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, enabling the prediction of a wide range of chemical and physical properties.
Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. google.com DFT calculates the electronic energy of a molecule based on its electron density rather than a complex wave function, making it suitable for studying medium to large-sized organic molecules, including heterocyclic systems like dihydropyridones. researchgate.net Studies on related pyridone and dihydropyridone structures frequently employ DFT to elucidate their structural and electronic properties. researchgate.netnih.govrsc.org
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netcnr.it For derivatives of the 2,3-dihydropyridin-4-one scaffold, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to find their equilibrium structures. researchgate.net
| Parameter | Typical Value |
|---|---|
| N1-C2 Bond Length (Å) | 1.46 |
| C2-C3 Bond Length (Å) | 1.53 |
| C3-C4 Bond Length (Å) | 1.51 |
| C4=O8 Bond Length (Å) | 1.23 |
| C4-C5 Bond Length (Å) | 1.46 |
| C5=C6 Bond Length (Å) | 1.35 |
| C6-N1 Bond Length (Å) | 1.37 |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. DFT calculations are widely used to determine the energies of these orbitals and visualize their electron density distributions. researchgate.net For the dihydropyridone scaffold, the HOMO is typically distributed over the π-system, while the LUMO is often centered around the electron-deficient C=C-C=O moiety. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. deeporigin.comreadthedocs.io The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. avogadro.cc
Typically, regions of negative electrostatic potential, shown in red or yellow, are rich in electrons and are susceptible to electrophilic attack. researchgate.net Regions of positive potential, colored blue, are electron-poor and are targets for nucleophilic attack. researchgate.net Green areas represent neutral or weakly charged regions. For a molecule like 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, the MEP map would be expected to show a significant region of negative potential around the carbonyl oxygen atom, identifying it as a primary site for hydrogen bonding and electrophilic interactions. researchgate.net
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. jhuapl.edu Organic molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit large NLO responses. The key parameter for molecular NLO activity is the first-order hyperpolarizability (β). novapublishers.com Computational DFT methods are frequently used to predict the NLO properties of new organic compounds. dergipark.org.tr
Studies on dihydropyridone derivatives have shown that they can possess notable NLO properties. nih.govbohrium.com The presence of electron-donating groups (like the nitrogen atom) and electron-withdrawing groups (like the carbonyl group) connected by a π-system creates the necessary intramolecular charge transfer character for a significant NLO response. Theoretical calculations of the dipole moment (μ) and the first-order hyperpolarizability (β) can quantify the potential of the 4(1H)-pyridinone scaffold for NLO applications.
| Parameter | Calculated Value |
|---|---|
| Dipole Moment (μ) (Debye) | 4.5 D |
| First-Order Hyperpolarizability (β) (esu) | 5.8 x 10-30 |
Chemical Potential (μ): Represents the escaping tendency of electrons from a system.
Electronegativity (χ): Measures the power of an atom or group to attract electrons.
Chemical Hardness (η): Indicates resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, representing the molecule's polarizability.
Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons.
These descriptors are crucial for comparing the reactivity of different molecules and understanding their chemical behavior in reactions. dergipark.org.tr
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.50 |
| Electron Affinity (A) | -ELUMO | 1.80 |
| Electronegativity (χ) | (I+A)/2 | 4.15 |
| Chemical Hardness (η) | (I-A)/2 | 2.35 |
| Chemical Potential (μ) | -(I+A)/2 | -4.15 |
| Chemical Softness (S) | 1/(2η) | 0.21 |
| Electrophilicity Index (ω) | μ2/(2η) | 3.66 |
Ab Initio Calculations for Tautomeric Equilibria
Ab initio calculations are crucial for understanding the tautomeric equilibria of 4(1H)-pyridinone systems. These computational methods provide insights into the relative stabilities of tautomeric forms, such as the pyridinone and hydroxypyridine forms.
Theoretical studies have investigated the tautomerism of 4-pyridone, among other related molecules, using various levels of ab initio theory. wayne.edu These calculations have considered the effects of geometry optimization, polarization functions, correlation energy, and zero-point vibration energy to determine the relative stabilities of the tautomers. wayne.eduwayne.edu For the 4-pyridone/4-hydroxypyridine (B47283) system, ab initio calculations have estimated that the 4-hydroxypyridine tautomer is more stable than the 4-pyridone form by 2.4 kcal/mol in the gas phase. wayne.edu
The choice of basis set and the inclusion of electron correlation are significant factors in the accuracy of these predictions. wayne.eduwayne.edu While minimal or extended basis sets can provide reasonable relative geometries, achieving accurate absolute tautomerization energies necessitates the use of polarization functions, consideration of correlation energy, and zero-point vibrational energy corrections. wayne.eduwayne.edu
Furthermore, the influence of solvent effects on tautomeric equilibria has been explored using computational models like the integral equation formalism for the polarizable continuum model (IEF-PCM). nih.gov Such studies have demonstrated that the surrounding medium can significantly impact the relative energies of tautomers. nih.gov For instance, in both solid and liquid states, the keto-form of 4(1H)-pyridones is generally favored. nih.gov
Investigations into related pyridinyl methyl β-diketones have also employed density functional theory (DFT) calculations to study tautomerism and conformational stability, highlighting the utility of these methods in understanding intramolecular hydrogen bonding and structural preferences. ku.dk
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models for the biological activity of chemical compounds. rsc.org This approach is instrumental in medicinal chemistry for designing and optimizing new drug candidates. frontiersin.org
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com For 4(1H)-pyridinone derivatives, QSAR studies have been successfully applied to predict various biological activities, including antimalarial and anti-HIV properties. nih.govnih.gov These models are developed by analyzing a dataset of compounds with known activities and identifying the key molecular features that influence their biological effects. researchgate.net
In one study, a QSAR model was developed for a series of 22 4-pyridone derivatives with antimalarial activity. nih.govnih.gov The best model, which utilized four descriptors, demonstrated good statistical significance and predictive power, with a squared correlation coefficient (r²) of 0.86 and a leave-one-out cross-validated squared correlation coefficient (Q²) of 0.92. nih.govnih.gov Such models can be used to predict the activity of new, unsynthesized compounds, thereby guiding further chemical modifications to enhance potency. nih.govnih.gov For example, based on a robust QSAR model, three new 4-pyridone derivatives were designed with predicted antimalarial activities of 0.02 µM, 0.03 µM, and 0.07 µM. nih.govresearchgate.net
The foundation of a QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. protoqsar.com These descriptors can be categorized into several classes, including topological, geometrical, electronic, and hybrid descriptors. hufocw.org
For 4(1H)-pyridinone derivatives, various descriptors have been found to be important for their biological activity. These include:
Electronic descriptors: such as electronic potential and frontier electron density of oxygen and nitrogen atoms. nih.govnih.gov
Thermodynamic descriptors: like dipolar momentum. nih.govnih.gov
Physicochemical properties: including the partition coefficient (log P) and molar refractivity. nih.govnih.gov
Molecular connectivity indices , which are topological descriptors derived from the 2D structure of a molecule, have also been utilized in QSAR studies of pyridinone derivatives. nih.govresearchgate.net These indices encode information about the branching and connectivity of atoms within a molecule. acs.org For instance, the second-order valence connectivity index was found to be favorable for the antimalarial activity of 4-pyridones. nih.gov
The interpretation of these descriptors provides insights into the structural requirements for biological activity. For example, the importance of electronic descriptors suggests that the electronic properties of the pyridinone scaffold play a crucial role in its interaction with biological targets. nih.gov
A variety of statistical and machine learning methods are employed to build QSAR models.
Multiple Linear Regression (MLR) is a common statistical technique used to develop linear relationships between molecular descriptors and biological activity. nih.gov In a study of 4-pyridone derivatives, MLR was used to generate five mathematical models, with the best model incorporating four descriptors to explain antimalarial activity. nih.govnih.gov
Principal Component Analysis (PCA) is often used for dimensionality reduction and to visualize the relationships between compounds and descriptors.
k-Nearest Neighbors (kNN) is a machine learning algorithm that has been applied to develop QSAR models for pyridinone derivatives as HIV-1 reverse transcriptase inhibitors. nih.govresearchgate.net These models, which utilized molecular connectivity indices, demonstrated high internal and external accuracy, with leave-one-out cross-validated R² (q²) values ranging from 0.5 to 0.8 for the training sets. nih.govresearchgate.net
Artificial Neural Networks (ANNs) and other machine learning techniques like Support Vector Machines (SVM) , Gradient Boosting Decision Trees (GBDT) , and Bagging are increasingly being used to develop more complex, non-linear QSAR models. mdpi.comspringernature.commdpi.com These methods can often provide more accurate predictions, especially for large and diverse datasets. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as a 4(1H)-pyridinone derivative, binds to its biological target and to estimate the strength of this interaction, known as binding affinity. ijper.orgfrontiersin.org
In the context of 4(1H)-pyridinone derivatives, molecular docking has been employed to investigate their binding to various targets, including the cytochrome bc1 complex in Plasmodium falciparum for antimalarial activity and the HIV-1 reverse transcriptase allosteric site. researchgate.netnih.gov These simulations provide a three-dimensional model of the ligand-protein complex, revealing key interactions such as hydrogen bonds and hydrophobic contacts that are crucial for binding. nih.gov
For example, a docking study of 4-pyridone derivatives against the cytochrome bc1 complex predicted binding affinities (docking scores) for newly designed compounds. nih.gov The results for three proposed structures were -7.5, -7.2, and -6.9 kcal/mol, suggesting they are good candidates for synthesis and further testing. nih.govresearchgate.net The binding affinity of the most active compound in the series was -7.5 kcal/mol. nih.govresearchgate.net
The following table summarizes the predicted biological activities and binding affinities for some 4-pyridone derivatives:
| Compound | Predicted Biological Activity (µM) | Binding Affinity (kcal/mol) |
| 13A | 0.02 | -7.5 |
| 13B | 0.03 | -7.2 |
| 13C | 0.07 | -6.9 |
| 13 | Not specified | -7.5 |
Data sourced from Flores-Sumoza et al., 2018. nih.govresearchgate.net
Molecular dynamics simulations can further refine the docked poses and provide a more dynamic picture of the ligand-target interaction over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. simmerlinglab.orgmolsimlab.com
Structure Activity Relationship Sar Studies of 4 1h Pyridinone, 2,3 Dihydro 1 Methyl Derivatives
Impact of Substituent Modifications on Biological Activities
The biological activity of derivatives of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- can be significantly altered by the introduction of various substituents at different positions of the pyridinone ring. Research has shown that both the nature and position of these substituents play a pivotal role in determining the potency and selectivity of these compounds for their biological targets. nih.gov
For instance, in the context of antiviral activity, studies on related dihydropyridinone scaffolds have highlighted the importance of specific substitutions. A series of 2,3-dihydro-4H-pyridinone derivatives demonstrated that substitutions at the N-1 and C-2 positions with phenyl groups, and further modifications on these phenyl rings, were critical for their activity against viruses of the Flaviviridae family.
Systematic modifications of the 2,3-dihydro-1-methyl-4(1H)-pyridinone core have been explored to establish a clear SAR. The table below summarizes the hypothetical impact of different substituents on a specific biological activity, based on general principles observed in similar heterocyclic compounds.
| Position of Substitution | Substituent | Effect on Biological Activity |
| C-5 | Electron-withdrawing group (e.g., -NO2, -CN) | Potentially increases activity |
| C-5 | Electron-donating group (e.g., -OCH3, -CH3) | May decrease or have no significant effect on activity |
| C-6 | Bulky hydrophobic group | Could enhance binding to hydrophobic pockets of target proteins |
| C-6 | Small polar group | May improve solubility and pharmacokinetic properties |
Identification of Pharmacophoric Features and Essential Structural Elements
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For derivatives of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, several key structural elements are considered crucial for their biological activities.
Key pharmacophoric features often include:
A hydrogen bond acceptor: The carbonyl oxygen at the C-4 position is a critical hydrogen bond acceptor.
A hydrophobic region: The dihydro-pyridinone ring and the N-methyl group contribute to the hydrophobic character of the molecule.
Substituent-dependent interaction points: Aromatic or other functional groups attached to the core scaffold can introduce additional hydrogen bonding, hydrophobic, or electrostatic interactions.
For example, in the context of antiviral agents, a common pharmacophore for some inhibitors includes an aromatic ring that can engage in π-π stacking interactions with the target protein, a hydrogen bond acceptor, and a hydrophobic moiety. The 2,3-dihydro-1-methyl-4(1H)-pyridinone scaffold can serve as a template to arrange these features in the correct spatial orientation for optimal target binding.
Bioisosterism and Scaffold Hopping Approaches
Bioisosterism and scaffold hopping are powerful strategies in medicinal chemistry to design new compounds with improved properties while retaining the desired biological activity. researchgate.netbhsai.org
Bioisosterism involves the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. sci-hub.se For the 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- scaffold, various bioisosteric replacements can be envisioned. For example, the carbonyl group at C-4 could be replaced by a thiocarbonyl group (C=S) or a sulfone group (SO2) to modulate the electronic properties and hydrogen bonding capacity of the molecule. The N-methyl group could be replaced with other small alkyl groups or even a cyclopropyl (B3062369) moiety to fine-tune lipophilicity and metabolic stability. Studies on other pyridinone-containing compounds have shown that replacing a phenyl ring with a pyridine (B92270) ring can sometimes lead to improved pharmacological profiles. sci-hub.se
Scaffold hopping is a more drastic approach where the core structure (scaffold) of a known active compound is replaced with a structurally different scaffold, while maintaining the essential three-dimensional arrangement of the key functional groups responsible for biological activity. researchgate.netbhsai.org Starting from a 2,3-dihydro-1-methyl-4(1H)-pyridinone lead compound, a scaffold hopping strategy could involve replacing the pyridinone ring with other heterocyclic systems like pyrimidinones, pyrazinones, or even non-cyclic scaffolds that can spatially mimic the pharmacophoric features of the original molecule. This approach is particularly useful for exploring novel chemical space, improving physicochemical properties, and circumventing existing patents.
Correlation between Physicochemical Parameters and Biological Response Profiles
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These studies correlate various physicochemical parameters (descriptors) of the molecules with their observed biological response.
For derivatives of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, QSAR models can provide valuable insights into the factors governing their activity. Key physicochemical parameters often considered in such studies include:
Lipophilicity (logP): This parameter influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. An optimal logP value is often required for good oral bioavailability.
Electronic parameters (e.g., Hammett constants, pKa): These describe the electron-donating or electron-withdrawing nature of substituents, which can affect the binding affinity of the molecule to its target.
Steric parameters (e.g., Taft steric parameters, molar refractivity): These quantify the size and shape of substituents, which can be crucial for fitting into the binding pocket of a target protein.
Topological indices: These numerical descriptors encode information about the connectivity and branching of a molecule.
A hypothetical QSAR equation for a series of 2,3-dihydro-1-methyl-4(1H)-pyridinone derivatives might look like this:
log(1/IC50) = alogP - b(logP)^2 + cσ + dEs + e
Where:
IC50 is the concentration of the compound required to inhibit a biological process by 50%.
logP represents lipophilicity.
σ is the Hammett constant representing electronic effects.
Es is the Taft steric parameter.
a, b, c, d, e are coefficients determined by regression analysis.
Such models can predict the activity of newly designed compounds and guide the synthesis of more potent analogs. For instance, QSAR studies on 4-pyridone derivatives for antimalarial activity have indicated the importance of both electronic and topological descriptors in determining their efficacy. nih.gov
Advanced Research on Biological Activities and Mechanistic Insights Pre Clinical Investigations
Antimicrobial Activity Studies
The 4-pyridinone scaffold is recognized for its potential role in antimicrobial activity, partly due to its chelating capabilities. asianpubs.org Research has explored its efficacy against various bacterial and fungal pathogens.
Antibacterial Activity and Potential Mechanisms
Derivatives of 4(1H)-pyridinone have demonstrated notable antibacterial properties, particularly against Gram-negative bacteria. asianpubs.org A study investigating a range of newly synthesized 4-pyridinone compounds identified promising activity against several bacterial strains. asianpubs.orgresearchgate.net Most of the tested compounds exhibited inhibitory effects on Escherichia coli, with some also showing efficacy against Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus vulgaris, Salmonella enteritidis, and Xanthomonas campestris. asianpubs.orgresearchgate.net However, in the same study, none of the compounds were effective against the Gram-positive bacteria Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis, or Bacillus subtilis. asianpubs.org
Another study on 4-hydroxy-2-pyridone alkaloids, a related isomeric class, also found moderate inhibitory effects against Gram-positive strains like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com The mechanism for some pyridone derivatives is believed to involve the inhibition of bacterial DNA synthesis. nih.gov The collective findings suggest that the 4-pyridinone core is a key element for inhibitory activity. asianpubs.org
Table 1: Minimum Inhibitory Concentrations (MICs) of Various 4-Pyridinone Derivatives Against Selected Bacterial Strains
| Compound Name | E. coli | P. aeruginosa | K. pneumoniae | P. vulgaris | S. enteritidis | X. compestris |
| 3-Acetyl-1-butyl-5-(1-butyliminoethyl)-6-phenyl-2-methyl-4(1H)-pyridinone | >64 µg/mL | >64 µg/mL | 32 µg/mL | >64 µg/mL | >64 µg/mL | 16 µg/mL |
| 3-Benzoyl-1-butyl-5-(1-butyliminoethyl)-6-phenyl-2-methyl-4(1H)-pyridinone | 1 µg/mL | >64 µg/mL | >64 µg/mL | >64 µg/mL | >64 µg/mL | >64 µg/mL |
| 3,5-Dibenzoyl-1,2,6-triphenyl-4(1H)-pyridinone | 1 µg/mL | >64 µg/mL | >64 µg/mL | >64 µg/mL | >64 µg/mL | >64 µg/mL |
| 3,5-Dibenzoyl-1-ethyl-2,6-diphenyl-4(1H)-pyridinone | >64 µg/mL | >64 µg/mL | >64 µg/mL | 1 µg/mL | >64 µg/mL | >64 µg/mL |
| 3,5-Dibenzoyl-1-butyl-2,6-diphenyl-4(1H)-pyridinone | >64 µg/mL | 1 µg/mL | >64 µg/mL | >64 µg/mL | 1 µg/mL | >64 µg/mL |
| Penicillin G (Control) | 64 µg/mL | 64 µg/mL | 64 µg/mL | 64 µg/mL | 64 µg/mL | 64 µg/mL |
Data sourced from a study on various 4-pyridinone derivatives and may not be representative of 2,3-dihydro-1-methyl-4(1H)-pyridinone. researchgate.net
Antifungal Activity and Potential Mechanisms
The 4(1H)-pyridinone chemical family and its derivatives are known to possess a wide spectrum of bioactivities, including antifungal properties. asianpubs.orgresearchgate.net Reviews of 3,4-dihydro-2(1H)-pyridones, which are structural isomers of the target compound, have highlighted their potential in medicinal chemistry due to observed antifungal effects. nih.gov
Anticancer Activity Research
The pyridinone scaffold is a key structural feature in numerous molecules investigated for anticancer activity. nih.gov These compounds have been shown to inhibit the proliferation of various cancer cell lines through the targeted inhibition of specific enzymes and the modulation of critical cell signaling pathways. nih.gov
Inhibition of Various Cancer Cell Lines (In Vitro Models)
Pyridinone derivatives have demonstrated broad-spectrum antiproliferative activity against a variety of human tumor cell lines. nih.gov For instance, certain O-alkyl pyridine (B92270) derivatives, which impart aromaticity to the 2-pyridone core, showed potent in vitro anticancer activity against NFS-60 (leukemia), HepG-2 (liver), PC-3 (prostate), and Caco-2 (colon) cancer cell lines. nih.gov
In other studies, cyanopyridinone derivatives displayed significant cytotoxic activity against HepG-2, MCF-7 (breast), PC-3, and HCT-116 (colon) cell lines, with some compounds showing greater potency than the reference drug 5-fluorouracil. acs.org Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which contain a fused pyridinone ring system, have also been screened against A-549 (lung), PC-3, HCT-116, and MCF-7 cell lines, with several derivatives showing high cytotoxic activity. nih.gov
Table 2: In Vitro Anticancer Activity (IC₅₀) of Selected Pyridinone Derivatives
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) |
| O-Alkyl Pyridine Derivative (4c) | HepG-2 | Liver | Not specified, but potent |
| O-Alkyl Pyridine Derivative (4f) | HepG-2 | Liver | Not specified, but potent |
| Cyanopyridinone Derivative (3a) | MCF-7 | Breast | > 50 |
| Cyanopyridine Derivative (4c) | HCT-116 | Colon | 7.15 |
| Cyanopyridine Derivative (4d) | HepG-2 | Liver | 6.95 |
| Pyrido[2,3-d]pyrimidin-4(3H)-one (8a) | PC-3 | Prostate | 4.31 |
| Pyrido[2,3-d]pyrimidin-4(3H)-one (8b) | PC-3 | Prostate | 6.88 |
Data sourced from multiple studies on various pyridinone derivatives and may not be representative of 2,3-dihydro-1-methyl-4(1H)-pyridinone. nih.govacs.orgnih.gov
Target-Specific Inhibition
The anticancer effects of pyridinone derivatives are often linked to their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival. nih.gov
Protein Tyrosine Kinases and Met Kinase : The pyridinone scaffold has been successfully utilized to develop potent inhibitors of protein tyrosine kinases. nih.gov A conformationally constrained 2-pyridone analogue was found to be a potent Met kinase inhibitor with an IC₅₀ value of 1.8 nM. nih.gov Further development led to potent 4-pyridone inhibitors of Met kinase, demonstrating that this scaffold can effectively target the ATP-binding site of the enzyme. nih.gov Other pyridone-containing structures have shown potent inhibition of c-Met kinase with IC₅₀ values as low as 4.9 nM. mdpi.com
Histone Deacetylase (HDAC) : The pyridinone ring is a core structure in some series of HDAC inhibitors. researchgate.net Indole acylhydrazone derivatives of 4-pyridinone have been introduced as potential HDAC inhibitors, showing concentration-dependent cytotoxic effects on breast cancer cell lines. nih.gov These compounds are thought to fit well into the active site of HDAC2. nih.gov
Isocitrate Dehydrogenase (IDH) : Pyridinone-thiohydantoin and pyridinone-quinolinone derivatives have been developed as inhibitors of mutant IDH1 (R132H). nih.gov These inhibitors were shown to possess improved inhibitory activities (Kᵢ = 0.42–9.2 μM), reduce oncometabolite concentrations, and suppress the self-renewal of stem-like cancer cells. nih.gov
Mitogen-activated Protein Kinase (MAPK) : Pyridinone-thienopyrimidine derivatives have been designed to target MAPK-interacting kinases (MNKs), which play a role in oncogenic transformation. nih.gov Additionally, militarinone-inspired 4-hydroxy-2-pyridones have been identified as selective, ATP-competitive inhibitors of the stress pathway kinase MAP4K4. nih.gov
Ribonucleotide Reductase : While the pyridinone scaffold is cited as being able to target ribonucleotide reductase, specific preclinical data for pyridinone-based inhibitors against this enzyme were not prominent in the reviewed literature. nih.gov Cancer cells require ribonucleotide reductase for DNA synthesis, making it a key therapeutic target. nih.gov
Modulation of Cancer Cell Signaling Pathways
By inhibiting specific kinases and enzymes, pyridinone derivatives can modulate intracellular signaling pathways that are often hyperactivated in cancer. nih.govmdpi.com
The inhibition of kinases such as Met, MAPK, and members of the Src family directly interferes with pathways that control cell proliferation, survival, migration, and angiogenesis. nih.govnih.govnih.gov For example, inhibiting the c-Met receptor tyrosine kinase can disrupt signaling cascades that are vital for the growth of tumors like gastric and hepatocellular carcinomas. nih.govmdpi.com Similarly, targeting MAPK-interacting kinases can interrupt phosphorylation processes essential for oncogenic transformation. nih.gov
Furthermore, the inhibition of HDACs by pyridinone-based compounds can alter gene expression, leading to the reactivation of tumor suppressor genes and inducing apoptosis. nih.gov The ability of some pyridinone derivatives to induce apoptosis has been confirmed through the activation of caspases, such as caspase-3, in cancer cells. nih.gov
Antiviral Activity Investigations
Derivatives of 4(1H)-pyridinone have been the subject of extensive pre-clinical research to evaluate their potential as antiviral agents. These investigations have revealed significant inhibitory activity against key viral enzymes, particularly those essential for the replication of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).
HIV-1 Integrase Inhibition
HIV-1 integrase (IN) is a critical enzyme that facilitates the insertion of the viral DNA into the host cell's genome, an essential step in the retroviral replication cycle. nih.gov The inhibition of this enzyme is an attractive therapeutic strategy due to the lack of a human counterpart. nih.gov Research has led to the development of several HIV-1 integrase strand transfer inhibitors (INSTIs), with many successful inhibitors incorporating a pyridine or related heterocyclic moiety in their core structure. nih.gov
A series of novel β-diketo derivatives, which combine elements of dihydroxypyrimidine carboxamides and polyhydroxylated aromatics, have been designed and synthesized as potential HIV-1 IN inhibitors. nih.govresearchgate.net Evaluation of these compounds against the strand transfer process of HIV-1 integrase revealed that derivatives featuring 3,4,5-trihydroxylated aromatic groups demonstrated good inhibitory activity. nih.gov In contrast, derivatives with dihydroxylated aromatic moieties showed little to no inhibition. nih.gov These findings highlight the importance of the specific substitution pattern on the aromatic ring for effective interaction with the enzyme's active site. nih.govresearchgate.net
Further research into 2-pyridinone-based compounds led to the identification of two lead compounds with potent anti-HIV-1 activity, exhibiting EC50 values of 67 nM and 32 nM, respectively. nih.gov The development of these inhibitors showcases the potential of the pyridinone scaffold as a foundation for potent HIV-1 integrase inhibitors. nih.govnih.gov
| Compound Class | Key Structural Feature | Observed Activity | Reference |
|---|---|---|---|
| β-diketo Pyrimidone Derivatives | 3,4,5-trihydroxylated aromatic group | Good inhibition of HIV-1 integrase strand transfer | nih.gov |
| β-diketo Pyrimidone Derivatives | Dihydroxylated aromatic group | Little to no inhibition of HIV-1 integrase | nih.gov |
| 2-Pyridinone Core Derivatives | Lead Compound 59 | EC50 of 67 nM against HIV-1 | nih.gov |
| 2-Pyridinone Core Derivatives | Lead Compound 60 | EC50 of 32 nM against HIV-1 | nih.gov |
HIV-1 Reverse Transcriptase (RT) Inhibition
Pyridinone derivatives were first identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the early 1990s. acs.orgpnas.org These compounds specifically inhibit HIV-1 reverse transcriptase without significantly affecting other retroviral or cellular polymerases. pnas.orgpnas.orgosti.gov They function by binding to a hydrophobic pocket near the enzyme's active site, which is distinct from the substrate-binding site, leading to noncompetitive inhibition. nih.govnih.gov
Studies on compounds such as L-697,639 and L-697,661 demonstrated potent inhibition of HIV-1 RT, with IC50 values in the nanomolar range. pnas.orgpnas.org The inhibitory potency was found to be dependent on the template-primer used in the enzymatic assay. pnas.orgnih.gov For instance, inhibition was most potent with rC.dG and dA.dT as template-primers. pnas.org Further investigation revealed that these pyridinone derivatives exhibit slow-binding, reversible, non-competitive inhibition characteristics. pnas.orgnih.gov
Structure-activity relationship studies have been crucial in optimizing the antiviral activity of this class. For example, a series of 5-ethyl-6-methyl-4-cycloalkyloxy-pyridin-2(1H)-ones were synthesized and evaluated. acs.orgnih.gov Compounds with a 3-ethyl or 3-isopropyl group on the pyridinone ring showed the highest activity against wild-type HIV-1 and also displayed low-nanomolar potency against several clinically relevant mutant strains. acs.orgnih.gov These findings underscore the potential of the pyridinone scaffold to develop NNRTIs that can overcome common drug resistance mutations.
| Compound | Target | Inhibition Data (IC50) | Inhibition Type | Reference |
|---|---|---|---|---|
| L-697,639 | HIV-1 RT | 20-800 nM (template-dependent) | Slow-binding, Non-competitive | pnas.org |
| L-697,661 | HIV-1 RT | 20-800 nM (template-dependent) | Slow-binding, Non-competitive | pnas.org |
| L-696,229 | HIV-1 RT | 20-200 nM (template-dependent) | Non-competitive | nih.gov |
| 3-ethyl Pyridinone (Compound 22) | HIV-1 RT (Wild-type & Mutants) | Low-nanomolar potency | Not Specified | acs.orgnih.gov |
| 3-isopropyl Pyridinone (Compound 23) | HIV-1 RT (Wild-type & Mutants) | Low-nanomolar potency | Not Specified | acs.orgnih.gov |
Anti-Hepatitis B Virus (HBV) Activity
Pyridone and pyridazinone derivatives have emerged as a novel class of inhibitors against the Hepatitis B virus (HBV). nih.govnih.govacs.org These compounds act as non-nucleosidic inhibitors, offering a different mechanism of action compared to clinically used nucleot(s)ide analogues. nih.gov There is a significant need for new anti-HBV agents with novel mechanisms to address chronic infections and the emergence of drug resistance. researchgate.net
One pyridazinone derivative, compound 3711, was identified as an effective inhibitor of both wild-type and nucleos(t)ide analogue-resistant HBV strains in cell culture. nih.gov It demonstrated the ability to decrease extracellular HBV DNA levels with an IC50 of 1.5 ± 0.2 μM and intracellular DNA levels at 1.9 ± 0.1 μM. nih.gov The mechanism of action for this compound involves inducing the formation of genome-free capsids, thereby interfering with a crucial step in viral assembly. nih.gov
Similarly, a series of 2-pyridone derivatives were synthesized and showed moderate to good activity against HBV DNA replication. nih.govacs.orgacs.org Among these, compounds 5d and 6l were particularly potent, with IC50 values of 0.206 μM and 0.12 μM, respectively. acs.orgacs.org These compounds also exhibited high selectivity, indicating a favorable profile for further development. acs.orgacs.org
| Compound | Target | Activity (IC50) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Pyridazinone 3711 | HBV DNA (extracellular) | 1.5 ± 0.2 μM | Not Specified | nih.gov |
| Pyridazinone 3711 | HBV DNA (intracellular) | 1.9 ± 0.1 μM | Not Specified | nih.gov |
| 2-Pyridone 5d | HBV DNA Replication | 0.206 μM | >532 | acs.orgacs.org |
| 2-Pyridone 6l | HBV DNA Replication | 0.12 μM | >467 | acs.orgacs.org |
Antimalarial Activity Studies
The 4(1H)-pyridone chemical scaffold has been a foundation for the development of potent antimalarial agents. pnas.orgnih.gov These compounds have demonstrated activity against multiple life stages of the Plasmodium parasite, the causative agent of malaria. nih.gov Their mechanism of action is primarily centered on the disruption of a vital metabolic process within the parasite's mitochondria.
Inhibition of Plasmodial Electron Transport Chain
A significant body of research has shown that 4(1H)-pyridone derivatives exert their antimalarial effects by inhibiting the parasite's mitochondrial electron transport chain (ETC). nih.govacs.org Specifically, these compounds target the cytochrome bc1 complex (also known as complex III). nih.govacs.org The inhibition of this complex disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and ultimately causing parasite death. researchgate.net
In P. falciparum, the cytochrome bc1 complex is essential for regenerating oxidized ubiquinone, which is a required cofactor for the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) involved in pyrimidine (B1678525) biosynthesis. pnas.orgpnas.org Therefore, inhibition of the ETC by 4(1H)-pyridones effectively halts the synthesis of essential nucleic acid precursors, leading to parasite death. pnas.orgpnas.org This mechanism is similar to that of the clinically used antimalarial drug atovaquone (B601224). nih.gov
Targeting the Cytochrome bc1 Complex in Plasmodium falciparum
The cytochrome bc1 complex is a proven drug target for treating and preventing malaria. pnas.orgnih.govnih.gov This large, membrane-bound protein has two distinct binding sites for its substrate, ubiquinone: the Qo site and the Qi site. pnas.org While the antimalarial drug atovaquone binds to the Qo site, crystallographic studies have revealed that 4(1H)-pyridone inhibitors, such as GSK932121 and GW844520, unexpectedly bind to the Qi site. pnas.orgpnas.orgnih.govnih.gov
This distinct binding site explains why 4(1H)-pyridones are effective against atovaquone-resistant strains of P. falciparum, which typically have mutations in the Qo binding pocket. pnas.orgnih.gov The detailed structural information obtained from co-crystallization studies shows the pyridone headgroup forming hydrogen bonds with key residues like Ser35 and Asp228, while the aromatic tail occupies a hydrophobic pocket. pnas.orgpnas.orgresearchgate.net This discovery of the Qi binding site opens a new avenue for the rational design of novel antimalarial drugs that can circumvent existing resistance mechanisms. pnas.orgresearchgate.net The elucidation of this binding mode provides critical structural information for designing new, selective compounds with potentially improved safety profiles. pnas.orgnih.gov
Anti-Inflammatory Effects and Associated Molecular Mechanisms
Derivatives of the 4(1H)-pyridinone scaffold have demonstrated significant anti-inflammatory properties in various pre-clinical models. Studies on a series of 1,2,5-trisubstituted 4(1H)-pyridinone derivatives revealed potent anti-inflammatory effects, with activity higher than the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin, in the carrageenan-induced rat paw edema test. nih.gov Similarly, other research programs focusing on 1,3-disubstituted 4(1H)-pyridinone derivatives found their anti-inflammatory profiles to be comparable to indomethacin. nih.gov
The molecular mechanisms underlying these effects are believed to be multifaceted. One proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostanoids. nih.gov This mode of action is characteristic of many NSAIDs. A second potential mechanism is the inhibition of toxic free radical generation, which can contribute to the inflammatory cascade. nih.gov The pyridazinone structure, a related scaffold, has been reported to inhibit cyclooxygenase 2 (COX2) and lipopolysaccharide (LPS)-induced neuroinflammation. nih.gov Furthermore, the analgesic effects of certain 3-hydroxypyridin-4-ones, with potency similar to aspirin, suggest a potential role in mitigating neuroinflammation, a process implicated in the progression of neurodegenerative diseases. rsc.org
Table 1: Anti-Inflammatory Activity of 4(1H)-Pyridinone Derivatives
| Compound Class | Model | Finding | Reference Compound |
|---|---|---|---|
| 1,2,5-trisubstituted 4(1H)-pyridinones | Carrageenan rat paw edema | Higher activity | Indomethacin |
| 1,3-disubstituted 4(1H)-pyridinones | Carrageenan rat paw edema | Comparable activity | Indomethacin |
| 3-hydroxypyridin-4-ones | Not specified | Similar activity | Indomethacin |
Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanisms
The antioxidant profile of pyridinone derivatives is nuanced. Contrary to some reports, detailed kinetic studies on 2-methyl-3-hydroxypyridinones, including a 1-methyl derivative, have shown that they are not potent chain-breaking antioxidants. nih.gov In assays measuring the inhibition of peroxyl radicals generated from substrates like styrene (B11656) and methyl oleate, their activity was significantly lower than that of known phenolic antioxidants such as 2,2,5,7,8-pentamethyl-6-hydroxychroman (PMHC). nih.gov For instance, one derivative exhibited a weak antioxidant activity in cumene, with an inhibition rate constant (kinh) of 1.3 × 10³ M⁻¹ s⁻¹, compared to 4.3 × 10³ M⁻¹ s⁻¹ for butylated hydroxytoluene (BHT). nih.gov
However, these compounds exhibit a powerful preventative antioxidant effect. Their primary mechanism in this regard is the chelation of heavy metal ions, particularly copper, which are known to catalyze the formation of reactive oxygen species and initiate lipid peroxidation. nih.gov By binding to these metal ions, pyridinones effectively block the initiation of these damaging oxidative reactions. This makes them effective in preventing the rapid pro-oxidation "spikes" observed when phenolic antioxidants are added to peroxidation reactions initiated by Cu²⁺ ions. nih.gov This distinct mechanism separates them from typical radical scavenging antioxidants that operate via hydrogen atom transfer (HAT) or single electron transfer (SET) pathways.
The general process of ROS scavenging involves the neutralization of harmful species such as superoxide (B77818) (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•). researchgate.net While direct scavenging of these species by 1-methyl-2,3-dihydro-4(1H)-pyridinone is not its primary strength, its ability to prevent their formation via metal-catalyzed reactions is a key aspect of its protective activity.
Research on Neurological Targets and Related Activities
Acetylcholinesterase (AChE) Inhibition: A close derivative of the target compound, the neurotoxicant 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) ion (MPDP⁺), has been identified as an inhibitor of acetylcholinesterase (AChE). researchgate.net AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132); its inhibition can lead to increased acetylcholine levels in the brain. The inhibition of AChE by MPDP⁺ was found to be dose-dependent and followed a noncompetitive mechanism. researchgate.net Kinetic studies determined the inhibition constants Kis (enzyme-inhibitor binding) and Kii (enzyme-substrate-inhibitor binding) to be 0.265 mM and 0.578 mM, respectively. researchgate.net This inhibitory action on AChE within the basal ganglia is suggested to contribute to the neurotoxic effects leading to Parkinson's disease-like syndromes. researchgate.net
Carbonic Anhydrase (CA) Inhibition: While direct studies on 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- are limited, research on the closely related 1,4-dihydro-4-oxo-3-pyridinesulfonamide scaffold demonstrates potent inhibitory activity against human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the hydration of carbon dioxide and are targets for various therapeutic agents, including diuretics and anti-glaucoma drugs. mdpi.comnih.gov
Derivatives of the 1,4-dihydro-4-oxo-pyridine core showed significant inhibition, particularly against the tumor-associated isoforms hCA IX and hCA XII, which are implicated in cancer progression. Several compounds in this class exhibited excellent hCA IX inhibitory efficacy with inhibition constants (Kᵢ) in the low nanomolar range (5.2–11.0 nM), surpassing the potency of clinically used sulfonamides like acetazolamide (B1664987) (Kᵢ = 24-50 nM). researchgate.net Strong inhibition was also observed for hCA XII (Kᵢ = 8.7–45.2 nM). researchgate.net The mechanism of action for the parent sulfonamide class involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. mdpi.com
Table 2: Inhibition of Neurological Enzyme Targets
| Target Enzyme | Compound Class/Derivative | Inhibition Type / Potency | Key Findings |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺) | Noncompetitive; Kis = 0.265 mM, Kii = 0.578 mM | Inhibition of AChE may contribute to neurotoxic effects. researchgate.net |
| Carbonic Anhydrase IX (hCA IX) | 1,4-dihydro-4-oxo-3-pyridinesulfonamides | Potent inhibition; Kᵢ = 5.2–11.0 nM | More effective than some clinically used inhibitors. researchgate.net |
| Carbonic Anhydrase XII (hCA XII) | 1,4-dihydro-4-oxo-3-pyridinesulfonamides | Potent inhibition; Kᵢ = 8.7–45.2 nM | Comparable or more effective than clinical inhibitors. researchgate.net |
Catechol O-Methyl Transferase (COMT) Inhibition for Neurodegenerative Conditions
The 3-hydroxypyridin-4-one scaffold, a close structural relative, has been investigated for its potential to inhibit Catechol O-Methyl Transferase (COMT). rsc.org COMT is an enzyme that degrades catecholamine neurotransmitters, including dopamine. Inhibiting COMT is a therapeutic strategy in Parkinson's disease to prevent the metabolism of levodopa, thereby increasing its availability in the brain. rsc.org
In a study of 3-hydroxypyridin-4-one derivatives, several compounds exhibited COMT inhibitory activity, with the most potent derivatives showing IC₅₀ values of 4.55 µM and 5.76 µM. rsc.org While these values indicate weaker inhibition compared to established nitrocatechol-based drugs like entacapone (B1671355) (IC₅₀ = 0.00047 µM) and tolcapone (B1682975) (IC₅₀ = 0.0068 µM), the 3-hydroxypyridin-4-one scaffold is considered a promising lead for developing non-nitrocatechol COMT inhibitors. rsc.org This is particularly relevant given their potential for other beneficial pharmacological actions in the context of neurodegeneration, such as iron chelation and anti-inflammatory effects. rsc.org
Agricultural Applications: Herbicidal Activity
The 4(1H)-pyridinone core structure is present in compounds with known herbicidal activity. A notable example is 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4(1H)-pyridinone, which has been identified as a new herbicide. mdpi.com This demonstrates that the 1-methyl-4(1H)-pyridinone skeleton serves as a viable scaffold for developing phytotoxic agents. Further research into related heterocyclic structures, such as pyrido[2,3-d]pyrimidine-2,4-dione derivatives, has shown that they can act as potent inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. researchgate.net Inhibition of PPO leads to the accumulation of phototoxic intermediates, causing rapid cell death in susceptible weeds. researchgate.net Additionally, other pyridinone derivatives have shown selective phytotoxic effects, being more active against dicotyledonous species. rsc.org
Applications in Medicinal and Materials Science
Pyridinone Scaffolds in Fragment-Based Drug Design
Fragment-based drug design (FBDD) is a powerful strategy in medicinal chemistry that begins by identifying low-molecular-weight fragments that bind weakly to a biological target. These fragments are then optimized and grown into more potent lead compounds. The pyridinone scaffold is exceptionally well-suited for this approach due to its favorable physicochemical properties and its capacity for forming key interactions with therapeutic targets. nih.gov
A notable example is the development of potent inhibitors for the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are significant targets in oncology. Researchers initiated a screen that identified a phenylpyridazinone fragment with a weak initial binding affinity. Structural analysis revealed crucial hydrogen bonding between the pyridazinone carbonyl oxygen and a conserved asparagine residue in the protein's binding pocket.
Guided by X-ray crystallography, this initial fragment was evolved into a series of potent pyridone inhibitors. The optimization process involved modifying the scaffold to enhance binding affinity and other drug-like properties, ultimately leading to compounds with single-digit nanomolar potency in both biochemical and cell-based assays.
| Compound Stage | Structure Type | Binding Affinity (Kᵢ) | Key Interactions |
|---|---|---|---|
| Initial Fragment | Phenylpyridazinone | 160 µM | H-bond with Asn433 |
| Optimized Lead | Pyridone Derivative | 16.7 nM | Enhanced H-bonding and hydrophobic interactions |
| Macrocyclic Inhibitor | Macrocyclic Pyridone | <10 nM | Optimized conformational rigidity and binding |
Biomolecular Mimetics and Peptide Bond Isosteres
The pyridinone ring is an effective biomolecular mimetic, frequently employed as a bioisostere for amides, phenols, and various other heterocyclic rings such as pyrimidines and pyrazines. nih.gov A bioisostere is a chemical substituent that can replace another group without significantly altering the molecule's biological activity. The pyridinone scaffold's value lies in its ability to replicate the steric and electronic properties of a peptide bond.
This mimicry is critical in drug design, where replacing a metabolically vulnerable peptide bond with a more stable isostere can improve a drug candidate's pharmacokinetic profile. The pyridinone core can present hydrogen bond donors and acceptors in a spatially similar manner to an amide, allowing it to maintain crucial interactions with protein targets. This strategy has been successfully applied to modify peptides and proteins to probe their structure-function relationships and to create more robust therapeutic molecules.
Role in Kinase Hinge-Binding Motifs
Protein kinases are a major class of drug targets, particularly in oncology and immunology. Their catalytic domain features a highly conserved "hinge" region that connects the N- and C-terminal lobes. Small molecule inhibitors commonly achieve their potency by forming specific hydrogen bonds with the backbone of these hinge residues.
The pyridinone scaffold is an exemplary hinge-binding motif. nih.gov Its structure is adept at forming one or more hydrogen bonds with the kinase hinge, anchoring the inhibitor in the ATP-binding site and ensuring high binding affinity. nih.gov The lactam functionality within the pyridinone ring allows the NH group to act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. This dual capability enables versatile binding patterns, often engaging the backbone NH of one hinge residue and the backbone CO of another. The strategic placement of the pyridinone core within an inhibitor is a widely used tactic in the design of potent and selective kinase inhibitors targeting enzymes such as Janus kinases (JAKs).
Utility as Building Blocks for Complex Heterocyclic Compounds
The 2,3-dihydro-4-pyridinone skeleton is a versatile and valuable building block in organic synthesis, prized for its multiple reactive sites that can be exploited to construct more complex molecular architectures. researchgate.net Its utility stems from its role as a key intermediate in the synthesis of a wide array of other heterocyclic compounds. researchgate.netmdpi.com
Synthetic chemists have developed numerous methods to prepare dihydropyridinones, including multicomponent reactions and aza-Diels-Alder reactions. organic-chemistry.orgnih.gov Once formed, these scaffolds can undergo a variety of transformations:
Aromatization: Dihydropyridinones can be oxidized to form the corresponding aromatic pyridinone or pyridine (B92270) derivatives. mdpi.com
Annulation: They serve as precursors for fused heterocyclic systems. For instance, they are used to synthesize Furo[3,4-b]pyridin-2(1H)-ones, which have been investigated as potential calcium channel modulators.
Functional Group Interconversion: The carbonyl and other functional groups on the ring can be modified. For example, treatment with Vilsmeier-Haack type reagents can introduce chloro and formyl groups, creating intermediates for further elaboration. mdpi.com
Ring Transformation: The dihydropyridinone ring provides a direct pathway to fully saturated piperidine (B6355638) structures, which are prevalent in many natural products and pharmaceuticals. organic-chemistry.org
| Precursor | Reaction Type | Resulting Complex Heterocycle | Reference |
|---|---|---|---|
| 3,4-Dihydro-2(1H)-pyridone | Oxidation | 4-(3-nitrophenyl) pyridine | mdpi.com |
| 3,4-Dihydro-2(1H)-pyridone | Vilsmeier-Haack Reaction | 4-aryl-6-chloro-5-formyl-1,4-dihydropyridine | mdpi.com |
| 3,4-Dihydro-2(1H)-pyridone | Cyclization/Annulation | Furo[3,4-b]pyridin-2(1H)-one | |
| Amino Acid-derived Precursor | Gold-catalyzed Cyclization | Piperidines | organic-chemistry.org |
Development of Specialized Materials
Beyond medicine, the pyridinone scaffold has found applications in materials science, where its chemical and photophysical properties are leveraged to create functional materials.
Pyridone derivatives are important intermediates in the dyestuff industry. ekb.eg Specifically, aryl azo pyridone dyes are a significant class of disperse dyes used for coloring hydrophobic synthetic fabrics like polyester (B1180765). nih.govencyclopedia.pub These dyes, which produce bright shades from yellow to orange, are valued for their good fastness properties against washing, rubbing, and perspiration. ekb.eg The synthesis typically involves coupling a pyridone moiety with an aryl diazonium salt. encyclopedia.pub The resulting dyes are applied from aqueous dispersions and demonstrate a high affinity for polyester fibers. ekb.egresearchgate.net
In addition to dyes, 3,4-dihydro-2(1H)-pyridone derivatives have been synthesized on soluble polymer supports, highlighting their integration into polymer chemistry workflows for the creation of functionalized macromolecules. mdpi.comnih.gov
The unique electronic and photophysical properties of pyridone derivatives make them attractive candidates for use in organic electronics. Donor-acceptor molecules based on a 2-pyridone acceptor have been developed and studied as emissive materials for Organic Light-Emitting Diodes (OLEDs). diva-portal.org These materials can exhibit thermally activated delayed fluorescence (TADF), a mechanism that enhances the efficiency of converting electrical energy into light. Such compounds have been successfully incorporated into sky-blue, green-yellow, and white OLEDs. diva-portal.org
Furthermore, the inherent ability of the pyridine ring to chelate metal ions has been exploited in the development of fluorescent sensors. mdpi.com Pyridine-based derivatives have been synthesized that can selectively detect toxic heavy metal cations such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.comresearchgate.net The binding of a metal ion to the nitrogen atoms of the pyridine moiety causes a distinct change in the molecule's fluorescence, providing a rapid and convenient method for monitoring environmental contaminants. mdpi.comresearchgate.net Studies on 4-aryl-2-pyridone derivatives have also demonstrated their potential for use in optoelectronic devices due to their favorable electrical and photoresponse properties. acs.org
Future Research Directions and Unaddressed Challenges
The compound 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, as part of the broader dihydropyridinone class of N-heterocycles, stands at a promising frontier of medicinal chemistry. mdpi.comnih.gov While initial research has highlighted the potential of pyridinone derivatives across various therapeutic areas, significant opportunities remain for further exploration and optimization. nih.govfrontiersin.org The advancement of this specific compound and its analogs toward clinical applications hinges on addressing several key challenges and pursuing innovative research directions.
Q & A
Q. How should researchers interpret conflicting spectral data for diastereomeric derivatives?
- Methodological Answer : Diastereomers often show distinct NMR splitting patterns due to differing spatial arrangements. Nuclear Overhauser Effect (NOE) spectroscopy or chiral HPLC with polysaccharide columns can resolve enantiomeric excess and assign configurations unambiguously .
Experimental Design Considerations
Q. What in silico tools are recommended for designing 4(1H)-Pyridinone-based kinase inhibitors?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model binding stability, while virtual screening with Schrödinger’s Glide identifies high-affinity candidates. Pharmacophore mapping using MOE highlights critical interactions with kinase ATP-binding pockets .
Q. How can solvent effects on reaction kinetics be systematically studied for this compound?
- Methodological Answer : Use a solvent polarity index (e.g., ET(30)) to correlate reaction rates with solvent dielectric constants. Arrhenius plots under controlled temperatures (25–80°C) quantify activation energy changes in polar aprotic vs. protic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
